GW274150

説明

GW-274150 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

特性

IUPAC Name |

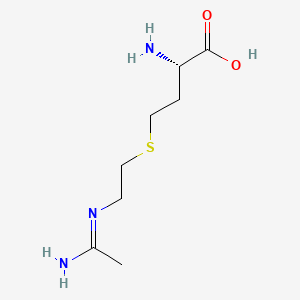

(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S/c1-6(9)11-3-5-14-4-2-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLOJNHYNHBPCW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCSCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCSCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210354-22-6 | |

| Record name | S-[2-[(1-Iminoethyl)amino]ethyl]-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210354-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW-274150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210354226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-274150 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW-274150 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZZF1V8G63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GW274150

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical interactions, effects on downstream signaling pathways, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its function.

Core Mechanism of Action: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

This compound exerts its pharmacological effects primarily through the potent and selective inhibition of the inducible isoform of nitric oxide synthase (iNOS or NOS2).[1] iNOS is a key enzyme in the inflammatory cascade, responsible for the production of large, sustained amounts of nitric oxide (NO), a pleiotropic signaling molecule. Under pathological conditions, excessive NO production by iNOS contributes to tissue damage, inflammation, and pain.

The inhibition of iNOS by this compound is characterized by the following key features:

-

Competitive with L-arginine: this compound acts as a competitive inhibitor of L-arginine, the natural substrate for iNOS.[2] This means that this compound binds to the active site of the enzyme, thereby preventing L-arginine from binding and being converted to NO and L-citrulline.

-

NADPH-Dependent: The inhibitory activity of this compound is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH), a critical cofactor for NOS activity.[1][2]

-

High Selectivity: A crucial aspect of this compound's therapeutic potential is its high selectivity for iNOS over the other two major NOS isoforms: endothelial NOS (eNOS or NOS3) and neuronal NOS (nNOS or NOS1).[1][2] This selectivity is critical for minimizing off-target effects, as eNOS and nNOS play vital physiological roles in regulating blood pressure and neuronal signaling, respectively.

Quantitative Inhibition Data

The potency and selectivity of this compound have been quantified in various in vitro and in vivo systems. A summary of these key quantitative parameters is presented in the table below.

| Parameter | Species | Value | Selectivity vs. eNOS | Selectivity vs. nNOS | Reference |

| IC₅₀ | Human iNOS | 2.19 µM | >100-fold | >80-fold | [1] |

| Kd | Human iNOS | 40 nM | - | - | [1] |

| ED₅₀ | Rat iNOS | 1.15 µM | - | - | [1] |

| IC₅₀ | J774 cells (intracellular iNOS) | 0.2 µM | - | - | [1] |

| Selectivity | Rat tissues | - | >260-fold | >219-fold | [1] |

| ED₅₀ (in vivo) | LPS-induced plasma NOₓ in mice (14h, i.p.) | 3.2 ± 0.7 mg/kg | - | - | [2] |

| ED₅₀ (in vivo) | LPS-induced plasma NOₓ in mice (14h, oral) | 3.8 ± 1.5 mg/kg | - | - | [2] |

Downstream Signaling Pathways Modulated by this compound

By inhibiting iNOS, this compound effectively attenuates the downstream signaling cascades initiated by excessive NO production. This leads to a reduction in inflammation, oxidative stress, and cellular damage.

Reduction of Peroxynitrite Formation and Oxidative Stress

One of the major pathological consequences of high NO levels is its reaction with superoxide anions (O₂⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. Peroxynitrite can cause significant cellular damage by nitrating tyrosine residues on proteins, leading to the formation of nitrotyrosine, a marker of nitrosative stress. This compound, by reducing NO production, consequently decreases the formation of peroxynitrite and subsequent nitrotyrosine levels.[3] This has been demonstrated in various models, including renal ischemia/reperfusion injury and acute lung inflammation.[3][4]

Attenuation of Poly (ADP-ribose) Polymerase (PARP) Activation

Peroxynitrite-induced DNA damage can lead to the activation of the nuclear enzyme poly (ADP-ribose) polymerase (PARP). Excessive PARP activation depletes cellular energy stores (NAD⁺ and ATP), ultimately leading to cell death. Studies have shown that treatment with this compound significantly reduces PARP activation in models of renal ischemia/reperfusion and acute lung inflammation, further highlighting its protective effects against NO-mediated cytotoxicity.[3][4]

Modulation of Pro-inflammatory Cytokine Release

This compound has been shown to attenuate the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in inflammatory models.[4] This suggests that iNOS-derived NO plays a role in the positive feedback loop that perpetuates the inflammatory response. By inhibiting iNOS, this compound helps to break this cycle.

Signaling Pathway Diagram

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to characterize the mechanism of action of this compound.

In Vitro iNOS Activity Assay (Oxyhemoglobin Assay)

This assay measures iNOS activity by monitoring the oxidation of oxyhemoglobin to methemoglobin by NO, which can be detected spectrophotometrically.

Materials:

-

Recombinant human iNOS enzyme

-

L-arginine

-

NADPH

-

Oxyhemoglobin

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, and oxyhemoglobin.

-

Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant iNOS enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Measure the increase in absorbance at a wavelength of 401 nm, which corresponds to the formation of methemoglobin.

-

Calculate the percent inhibition of iNOS activity for each concentration of this compound and determine the IC₅₀ value.

Measurement of Nitric Oxide Production in Cell Culture (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in cell culture supernatants.

Materials:

-

J774 murine macrophage cell line (or other relevant cell line)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

This compound or other test compounds

-

Cell culture medium (phenol red-free)

-

Griess Reagent System:

-

Sulfanilamide solution

-

N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution

-

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed J774 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Induce iNOS expression by stimulating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL).

-

Incubate the cells for 24 hours to allow for NO production.

-

Collect the cell culture supernatants.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Add 100 µL of each supernatant or standard to a new 96-well plate.

-

Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Immunohistochemistry for Nitrotyrosine in Tissue Sections

This technique is used to visualize and semi-quantify the extent of nitrotyrosine formation, a marker of peroxynitrite-mediated damage, in tissue samples from in vivo studies.

Materials:

-

Paraffin-embedded tissue sections (e.g., lung or kidney from animal models)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 3% bovine serum albumin in PBS)

-

Primary antibody: Rabbit anti-nitrotyrosine antibody

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Streptavidin-peroxidase conjugate

-

3,3'-Diaminobenzidine (DAB) substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in citrate buffer.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with the blocking solution.

-

Incubate the sections with the primary anti-nitrotyrosine antibody overnight at 4°C.

-

Wash the sections with PBS and incubate with the biotinylated secondary antibody.

-

Wash and then incubate with the streptavidin-peroxidase conjugate.

-

Develop the color by adding the DAB substrate solution, which will produce a brown precipitate at the site of the antigen.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Examine the slides under a microscope and score the intensity and distribution of the nitrotyrosine staining.

Western Blotting for iNOS Protein Expression

Western blotting is used to detect and quantify the levels of iNOS protein in cell lysates or tissue homogenates, to confirm that the experimental conditions induce iNOS expression and to assess any potential effects of the inhibitor on iNOS protein levels.

Materials:

-

Cell lysates or tissue homogenates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Mouse anti-iNOS antibody

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with ECL detection reagents.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Caption: A representative experimental workflow for the evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism of action involves the competitive, NADPH-dependent inhibition of iNOS, leading to a reduction in nitric oxide production and the attenuation of downstream pathological signaling pathways, including the formation of peroxynitrite, activation of PARP, and release of pro-inflammatory cytokines. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of this compound and other selective iNOS inhibitors in various disease models. The compelling preclinical data for this compound underscore the therapeutic potential of targeting iNOS in a range of inflammatory and neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

GW274150: A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150, identified as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent, time-dependent, and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific roles of iNOS in various pathophysiological processes, including inflammation, pain, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on relevant signaling pathways.

Mechanism of Action

This compound is an L-arginine competitive inhibitor of iNOS.[1][2] Its inhibition is NADPH-dependent and exhibits a time-dependent nature, with a slow onset of inhibition that is rapidly reversible.[1][3] The molecule acts by competing with the natural substrate, L-arginine, for binding to the active site of the iNOS enzyme.[1] This competitive inhibition effectively blocks the synthesis of nitric oxide (NO) from L-arginine, a key process in many inflammatory and cellular stress responses.[3]

Quantitative Inhibitory and Pharmacokinetic Data

The selectivity and potency of this compound have been quantified across various in vitro and in vivo models. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Human iNOS | Human eNOS | Human nNOS | Rat iNOS | Rat eNOS | Rat nNOS | J774 Cells (intracellular iNOS) |

| IC₅₀ | 2.19 µM[4][5] | >100 µM[6] | >100 µM[6] | - | - | - | 0.2 ± 0.04 µM[1][2][7] |

| Kᵢ | 1.12 ± 0.1 µM[1] | 185 ± 32 µM[1] | 4.57 ± 0.23 µM[1] | - | - | - | - |

| Kd (steady state) | <40 nM[1][2][4][5] | - | - | - | - | - | - |

| ED₅₀ | - | - | - | 1.15 ± 0.6 µM[1][4][5] | - | - | - |

| Selectivity (iNOS vs eNOS) | >100-fold[1][2][7], >5800-fold (steady state)[1] | - | - | >260-fold[1][2][5] | - | - | - |

| Selectivity (iNOS vs nNOS) | >80-fold[1][2][7], >114-fold (steady state)[1] | - | - | 219-fold[1][2][5] | - | - | - |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Species | Model | Value |

| ED₅₀ (i.p.) | Mouse | LPS-induced plasma NOₓ levels (14h) | 3.2 ± 0.7 mg/kg[1][2] |

| ED₅₀ (oral) | Mouse | LPS-induced plasma NOₓ levels (14h) | 3.8 ± 1.5 mg/kg[1][2] |

| Terminal Half-life | Rat | Healthy | ~6 hours[1][2] |

| Terminal Half-life | Mouse | Healthy | ~6 hours[1][2] |

| Oral Bioavailability | Rat & Mouse | Healthy | >90%[1][2] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

In Vitro iNOS Inhibition Assay (Purified Enzyme)

This protocol is based on the methods described for determining the potency and mechanism of action of this compound on purified human iNOS.

Objective: To determine the IC₅₀ and Kᵢ values of this compound for iNOS.

Materials:

-

Purified human iNOS enzyme (recombinant)

-

L-arginine

-

NADPH

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Method for detecting NO or L-citrulline production (e.g., Griess assay or radiolabeled L-arginine to L-citrulline conversion)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified iNOS enzyme, and NADPH.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding L-arginine.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the amount of nitrite (a stable oxidation product of NO) using the Griess reagent or the amount of L-citrulline formed.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

For determining the Kᵢ value and the mechanism of inhibition, perform the assay at different concentrations of L-arginine and this compound and analyze the data using Lineweaver-Burk or other kinetic plots.[1]

Cellular iNOS Inhibition Assay (J774 Macrophage Cell Line)

This protocol outlines the methodology for assessing the inhibitory effect of this compound on intracellular iNOS activity in a cell-based model.[1][2][7]

Objective: To determine the IC₅₀ of this compound for intracellular iNOS in J774 cells.

Materials:

-

J774 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

-

This compound

-

Griess reagent

Procedure:

-

Plate J774 cells in a multi-well plate and allow them to adhere.

-

Induce iNOS expression by treating the cells with LPS and IFN-γ for a specified period (e.g., 18-24 hours).

-

Remove the induction medium and replace it with fresh medium containing varying concentrations of this compound.

-

Incubate the cells with this compound for a defined time.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess assay.

-

Calculate the percentage of inhibition of nitrite production for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Model: Carrageenan-Induced Pleurisy in Rats

This protocol describes an in vivo model of acute inflammation to evaluate the anti-inflammatory effects of this compound.[3]

Objective: To assess the dose-dependent effect of this compound on carrageenan-induced inflammation.

Materials:

-

Male Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

This compound

-

Anesthetic (e.g., isoflurane)

-

Materials for measuring pleural exudate volume, cell counts, and inflammatory markers (e.g., TNF-α, IL-1β, NOx)

Procedure:

-

Anesthetize the rats lightly.

-

Inject 0.2 ml of carrageenan solution into the pleural cavity to induce pleurisy.

-

Administer this compound (e.g., 2.5, 5, and 10 mg/kg) or vehicle intraperitoneally 5 minutes before the carrageenan injection.[3]

-

After a specific time point (e.g., 4 hours), euthanize the animals.

-

Collect the pleural exudate and measure its volume.

-

Perform a cell count on the exudate to determine the number of polymorphonuclear cells (PMNs).

-

Measure the levels of inflammatory mediators such as TNF-α, IL-1β, and nitrite/nitrate (NOx) in the exudate.

-

Collect lung tissue for histological examination and immunohistochemical analysis of markers like ICAM-1, nitrotyrosine, and poly (ADP-ribose) (PAR).[3]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving iNOS and a typical experimental workflow for evaluating this compound.

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for evaluating this compound.

Therapeutic Potential and Applications in Research

The high selectivity of this compound for iNOS makes it a valuable pharmacological tool to dissect the specific contributions of this enzyme isoform in various disease models. Research has demonstrated its potential therapeutic effects in:

-

Inflammation: this compound attenuates acute inflammation in models like carrageenan-induced pleurisy by reducing fluid accumulation, inflammatory cell infiltration, and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3]

-

Pain: It has shown analgesic effects in rat models of both inflammatory and neuropathic pain, suggesting a role for peripherally-expressed iNOS in pain signaling.[8][9]

-

Ischemia-Reperfusion Injury: Studies have shown that this compound reduces renal dysfunction and injury in models of renal ischemia/reperfusion.[10]

-

Neurodegenerative Disease: In a rat model of Parkinson's disease, this compound exhibited a neuroprotective profile, though with a bell-shaped dose-response.[5]

-

Cachexia: this compound has been shown to prevent muscle wasting in mouse models of cancer cachexia by mitigating mitochondrial dysfunction and energetic stress.[11]

It is important to note that while preclinical studies have been promising, clinical trials in conditions like asthma did not show a significant effect on airway hyperreactivity, despite reducing exhaled nitric oxide levels.[12]

Conclusion

This compound stands out as a potent and highly selective inhibitor of iNOS. Its well-characterized in vitro and in vivo profiles, coupled with its oral bioavailability, make it an indispensable tool for researchers investigating the role of iNOS in health and disease. The detailed data and protocols provided in this guide aim to facilitate further research into the therapeutic potential of selective iNOS inhibition.

References

- 1. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological or genetic inhibition of iNOS prevents cachexia‐mediated muscle wasting and its associated metabolism defects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective inducible nitric oxide synthase inhibition has no effect on allergen challenge in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GW274150: A Selective iNOS Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150, chemically known as (S)-2-amino-5-((2-((1-iminoethyl)amino)ethyl)thio)pentanoic acid, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Its discovery marked a significant advancement in the development of therapeutic agents targeting inflammatory conditions where iNOS-mediated overproduction of nitric oxide (NO) is a key pathological factor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a compilation of its quantitative inhibitory and pharmacokinetic data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its mechanism of action and experimental workflows.

Discovery and Rationale for Development

The enzyme nitric oxide synthase (NOS) exists in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play crucial roles in neurotransmission and vascular homeostasis respectively, iNOS is typically expressed in response to pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS).[1] The large and sustained amounts of NO produced by iNOS can lead to tissue damage and contribute to the pathophysiology of various inflammatory diseases.

The development of selective iNOS inhibitors like this compound was driven by the therapeutic potential of targeting pathological NO production while sparing the physiological functions of the constitutive NOS isoforms. This compound emerged from a series of acetamidine amino acid derivatives and was identified as a potent, time-dependent, and highly selective inhibitor of iNOS.

Quantitative Biological Data

The biological activity of this compound has been extensively characterized through in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | iNOS | eNOS | nNOS | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |

| IC₅₀ | Human | 2.19 µM | - | - | >100-fold | >80-fold | [2] |

| K_d_ | Human | 40 nM | - | - | - | - | [2] |

| ED₅₀ | Rat | 1.15 µM | - | - | - | - | [2] |

| IC₅₀ (intracellular) | J774 cells | 0.2 µM | - | - | - | - | [2] |

| Selectivity (in rat tissues) | Rat | - | - | - | >260-fold | >219-fold | [2] |

Table 2: In Vivo Pharmacological and Pharmacokinetic Data of this compound

| Parameter | Species | Value | Conditions | Reference |

| ED₅₀ | Rat | 3 mg/kg | Inhibition of LPS-mediated plasma NO₂⁻/NO₃⁻ levels (14h post-dose, i.p.) | [2] |

| **Half-life (t₁₂) ** | Rat | ~5 hours | - | [2] |

| Oral Bioavailability | Rat, Mouse | >90% | - |

Synthesis of this compound

While the precise, proprietary synthesis protocol from its originators is not publicly detailed, a plausible synthetic route for this compound can be devised based on established organic chemistry principles for the formation of S-alkylated isothioureas from amino acid precursors. The following represents a representative, multi-step synthesis.

Experimental Protocol: Representative Synthesis of this compound

Step 1: Protection of L-Homocysteine

-

Suspend L-homocysteine in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid and amino groups.

-

Introduce an amino-protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) and a carboxyl-protecting group (e.g., benzyl bromide for benzylation) in a stepwise manner with appropriate purification after each step.

Step 2: Synthesis of N-(2-bromoethyl)acetamidine

-

React 2-bromoethylamine hydrobromide with ethyl acetimidate hydrochloride in a suitable solvent like ethanol.

-

The reaction mixture is typically stirred at room temperature to yield the desired N-(2-bromoethyl)acetamidine.

Step 3: S-Alkylation

-

Dissolve the protected L-homocysteine from Step 1 in an appropriate aprotic solvent (e.g., dimethylformamide).

-

Add a non-nucleophilic base (e.g., sodium hydride) to deprotonate the thiol group, forming a thiolate.

-

Add the N-(2-bromoethyl)acetamidine from Step 2 to the reaction mixture.

-

Allow the reaction to proceed, likely with heating, to facilitate the S-alkylation.

-

Monitor the reaction by thin-layer chromatography or LC-MS.

-

Upon completion, quench the reaction and purify the protected intermediate.

Step 4: Deprotection

-

Remove the protecting groups from the product of Step 3. For example, if Boc and benzyl esters were used, treatment with a strong acid like trifluoroacetic acid followed by hydrogenolysis (H₂/Pd-C) would be employed.

-

Purify the final product, this compound, using techniques such as ion-exchange chromatography or crystallization.

Mechanism of Action and Signaling Pathways

This compound acts as a competitive inhibitor of L-arginine, the natural substrate for iNOS. Its inhibition is also NADPH-dependent, suggesting it binds to the enzyme's active site. The overproduction of NO by iNOS in inflammatory conditions leads to the formation of reactive nitrogen species like peroxynitrite (ONOO⁻), which causes cellular damage through protein nitration and DNA strand breaks. This DNA damage activates the nuclear enzyme Poly(ADP-ribose) polymerase (PARP), leading to ATP depletion and cellular dysfunction. By inhibiting iNOS, this compound mitigates these downstream pathological effects.

References

- 1. Inhibited Production of iNOS by Murine J774 Macrophages Occurs via a phoP-Regulated Differential Expression of NFκB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

GW274150 role in nitric oxide signaling

An In-depth Technical Guide on the Role of GW274150 in Nitric Oxide Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and highly selective, time-dependent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory and neurodegenerative disorders. By competitively binding to the L-arginine site in an NADPH-dependent manner, this compound effectively curtails the excessive production of nitric oxide (NO) associated with pathological conditions, without significantly affecting the crucial homeostatic functions of endothelial NOS (eNOS) and neuronal NOS (nNOS). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on nitric oxide signaling pathways, and its pharmacological profile. It includes structured quantitative data, detailed experimental protocols for assessing its activity, and visualizations of key pathways and workflows to support further research and drug development efforts.

Introduction to this compound and Nitric Oxide Signaling

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for physiological processes like neurotransmission and vasodilation, iNOS is expressed in response to immunological stimuli such as endotoxins and pro-inflammatory cytokines. The sustained, high-output production of NO by iNOS is a key component of the immune response but can lead to significant cellular damage and pathology in chronic inflammatory diseases, septic shock, and neurodegenerative conditions.

The overproduction of NO by iNOS contributes to cellular damage primarily through the formation of peroxynitrite (ONOO⁻) upon reaction with superoxide radicals. Peroxynitrite is a potent oxidant that can nitrate tyrosine residues on proteins, leading to loss of protein function, lipid peroxidation, and DNA damage. This "nitrosative stress" is a hallmark of iNOS-mediated pathology.

This compound, chemically known as [(S)-2-amino-(1-iminoethylamino)-5-thioheptanoic acid], was developed as a highly selective inhibitor of iNOS. Its selectivity makes it a valuable pharmacological tool to investigate the specific roles of iNOS in disease models and a promising therapeutic candidate for conditions driven by iNOS-mediated NO overproduction.[1][2]

Mechanism of Action of this compound

This compound is a potent, time-dependent, and NADPH-dependent inhibitor of the iNOS enzyme.[3][4] Its mechanism involves competing with the natural substrate, L-arginine, for the binding site on the enzyme.[2] The inhibition is slow to develop but is reversible.[2] A critical feature of this compound is its profound selectivity for iNOS over the constitutive isoforms, eNOS and nNOS, thereby minimizing the risk of side effects associated with non-selective NOS inhibition, such as hypertension (from eNOS inhibition) or impaired neuronal function (from nNOS inhibition).[3][5][6]

Figure 1: Competitive inhibition of iNOS by this compound.

Role in Nitric Oxide Signaling Pathway

This compound intervenes at a critical point in the inflammatory cascade. In response to stimuli like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β), cells such as macrophages upregulate the expression of the iNOS gene. The resulting iNOS enzyme produces large quantities of NO. This compound blocks this NO production. By doing so, it prevents the subsequent formation of peroxynitrite and the nitration of tyrosine residues, thereby mitigating downstream cellular damage, reducing the expression of adhesion molecules like ICAM-1, and attenuating the inflammatory response.[1][7]

Figure 2: this compound's point of intervention in iNOS-mediated signaling.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified across various in vitro and in vivo systems. The following tables summarize key pharmacological parameters.

Table 1: In Vitro Inhibitory Potency of this compound against NOS Isoforms

| Parameter | Human iNOS | Human eNOS | Human nNOS | Rat iNOS | Reference |

|---|---|---|---|---|---|

| IC₅₀ | 2.19 µM | - | - | - | [4][8] |

| Kd | <40 nM | - | - | - | [3][5] |

| Ki | - | 185 µM | 4.57 µM | - | [5] |

| IC₅₀ (Intracellular) | 0.2 µM (J774 cells) | - | - | - |[3][8] |

Table 2: Selectivity Profile of this compound

| Species | Selectivity for iNOS vs. eNOS | Selectivity for iNOS vs. nNOS | Reference |

|---|---|---|---|

| Human | >100-fold (>5800-fold steady state) | >80-fold (>114-fold steady state) | [3][5][6] |

| Rat | >260-fold | >219-fold |[3][5][8] |

Table 3: In Vivo and Ex Vivo Efficacy of this compound

| Model System | Parameter | Value | Reference |

|---|---|---|---|

| Rat Aortic Rings (ex vivo) | ED₅₀ (iNOS) | 1.15 µM | [4][5] |

| LPS-induced NOx in Rats | ED₅₀ (i.p.) | 3 mg/kg | [2][8] |

| LPS-induced NOx in Mice | ED₅₀ (i.p., 14h) | 3.2 mg/kg | [3] |

| LPS-induced NOx in Mice | ED₅₀ (oral, 14h) | 3.8 mg/kg | [3] |

| Pharmacokinetics (Rats) | Half-life | ~5-6 hours |[2][3][8] |

Detailed Experimental Protocols

The following are representative protocols for evaluating the inhibitory effects of this compound.

Protocol: In Vitro NOS Activity Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on purified NOS enzymes by quantifying the production of NO, measured as its stable breakdown products, nitrite and nitrate.

Objective: To determine the IC₅₀ of this compound for a specific NOS isoform.

Materials:

-

Purified recombinant iNOS, eNOS, or nNOS enzyme.

-

NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol).

-

L-Arginine solution (substrate).

-

NADPH solution (cofactor).

-

Other cofactors as required (e.g., FAD, FMN, BH₄, Calmodulin for e/nNOS).

-

This compound stock solution (in DMSO or appropriate solvent).

-

Nitrate Reductase.

-

Griess Reagent System (Reagent A: Sulfanilamide in acid; Reagent B: N-(1-naphthyl)ethylenediamine in acid).

-

Sodium nitrite (for standard curve).

-

96-well microplate.

-

Microplate reader (540 nm).

Procedure:

-

Reagent Preparation: Prepare all buffers, cofactor solutions, and a serial dilution of this compound at 2x the final desired concentration. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well (for a final volume of 100 µL):

-

50 µL of 2x this compound dilution (or vehicle control).

-

20 µL of 5x NOS enzyme/cofactor mix.

-

30 µL of 3.33x L-Arginine/NADPH mix to start the reaction.

-

-

Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

-

Nitrate Reduction: Stop the reaction. Add 10 µL of Nitrate Reductase and 10 µL of its cofactor (e.g., NADPH) to each well to convert any nitrate to nitrite. Incubate at room temperature for 20-30 minutes.

-

Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light, allowing the magenta color to develop.

-

Data Analysis: Measure the absorbance at 540 nm. Subtract the blank reading, plot the standard curve, and determine the nitrite concentration in each sample. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression.

Protocol: Measurement of Nitrite in Macrophage Culture (Griess Assay)

This protocol details the measurement of NO production by assaying for nitrite in the supernatant of LPS-stimulated J774 macrophages treated with this compound.

Objective: To assess the effect of this compound on iNOS activity in a cellular context.

Materials:

-

J774 macrophage cell line.

-

Complete culture medium (e.g., DMEM with 10% FBS). For the assay, phenol red-free medium is recommended to reduce background absorbance.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Griess Reagent System.

-

96-well flat-bottom culture plate.

-

Microplate reader (540 nm).

Procedure:

-

Cell Plating: Seed J774 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells by replacing the medium with 100 µL of fresh medium containing various concentrations of this compound (or vehicle) for 1 hour.

-

Stimulate the cells by adding LPS (e.g., final concentration of 100 ng/mL) to induce iNOS expression. Include control wells with no LPS and no this compound.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.

-

Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the same culture medium used for the experiment. Add 50 µL of each standard to the new plate.

-

Griess Reaction: Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to all samples and standards.

-

Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in each sample from the standard curve and determine the inhibitory effect of this compound.

Figure 3: Workflow for testing this compound efficacy in cell culture.

Protocol: Immunohistochemistry for Nitrotyrosine

This protocol provides a general method for detecting nitrotyrosine, a marker of peroxynitrite-mediated damage, in formalin-fixed, paraffin-embedded tissue sections from animals treated with this compound in a disease model.

Objective: To visualize the reduction of nitrosative stress by this compound in vivo.

Materials:

-

Paraffin-embedded tissue sections on coated slides.

-

Xylene and graded ethanol series for deparaffinization.

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Blocking Buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

-

Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-nitrotyrosine.

-

Biotinylated secondary antibody (e.g., goat anti-rabbit/mouse).

-

Avidin-Biotin-Peroxidase Complex (ABC) reagent.

-

Chromogen substrate: DAB (3,3'-Diaminobenzidine).

-

Hematoxylin counterstain.

-

Mounting medium.

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate the tissue, and finally wash in distilled water.

-

Antigen Retrieval: Immerse slides in Antigen Retrieval Buffer and heat (e.g., using a microwave or pressure cooker) for 10-20 minutes. Allow to cool to room temperature.

-

Blocking: Wash slides in PBS. Block non-specific binding by incubating sections with Blocking Buffer for 60 minutes at room temperature.

-

Primary Antibody Incubation: Drain blocking buffer and incubate sections with the primary anti-nitrotyrosine antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash slides in PBS. Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Signal Amplification: Wash slides in PBS. Incubate with ABC reagent for 30-60 minutes.

-

Visualization: Wash slides in PBS. Apply DAB substrate solution until a brown precipitate develops (typically 2-10 minutes). Monitor under a microscope. Stop the reaction by rinsing with water.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.

-

Analysis: Examine slides under a microscope. Positive staining for nitrotyrosine will appear as a brown color. Compare the intensity and distribution of staining between control, disease, and this compound-treated groups.

Conclusion

This compound is a powerful and selective tool for dissecting the role of iNOS in health and disease. Its ability to potently inhibit iNOS-derived nitric oxide production without significantly affecting constitutive NOS isoforms has been demonstrated across a range of in vitro and in vivo models. By reducing nitrosative stress and its downstream inflammatory consequences, this compound shows therapeutic potential for a variety of inflammatory disorders, neurodegenerative diseases, and other pathologies characterized by the overexpression of iNOS. The data and protocols provided in this guide serve as a foundational resource for researchers and drug developers aiming to further explore the utility of selective iNOS inhibition.

References

- 1. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. bowdish.ca [bowdish.ca]

GW274150: A Deep Dive into its Potent and Selective Inhibition of Inducible Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GW274150, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory diseases, making selective iNOS inhibition a key therapeutic strategy. This document collates quantitative data on this compound's selectivity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.

Core Data Presentation: Quantitative Selectivity of this compound

This compound demonstrates remarkable selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms. This selectivity is crucial for therapeutic applications, as inhibition of eNOS can lead to undesirable cardiovascular side effects such as hypertension. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against Nitric Oxide Synthase Isoforms

| Species | Parameter | iNOS | eNOS | nNOS | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) | Reference |

| Human | IC50 | 2.19 µM | - | - | - | - | [1][2][3] |

| Human | Kd | <40 nM | - | - | - | - | [4][5] |

| Human | Ki | - | 185 ± 32 µM | 4.57 ± 0.23 µM | >5800-fold | >114-fold | [5] |

| Human | Fold Selectivity | - | >100-fold | >80-fold | - | - | [2][4] |

| Rat | ED50 (aortic rings) | 1.15 ± 0.6 µM | >300 µM | 252 µM | ~260-fold | ~219-fold | [5] |

| Rodent | Fold Selectivity | - | - | - | 248-fold | 81-fold | [5] |

Table 2: In Vivo Efficacy and Selectivity of this compound

| Species | Model | Parameter | Dose | Effect | Reference |

| Rat | Carrageenan-induced pleurisy | - | 2.5, 5, 10 mg/kg i.p. | Dose-dependent reduction in inflammation | [6][7] |

| Rat | Freund's Complete Adjuvant (FCA) induced inflammation | Nitrite accumulation | 1-30 mg/kg oral | Suppression of nitrite accumulation | [8] |

| Rat | Chronic Constriction Injury (CCI) | Pain hypersensitivity | 3-30 mg/kg oral | Reversal of hypersensitivity | [8] |

| Rat | Cerebellum nNOS inhibition | % inhibition | up to 50 mg/kg | No significant effect (13 ± 14%) | [9] |

| Rat | Cerebellum nNOS inhibition | % inhibition | 100 mg/kg | 47 ± 5% inhibition | [9] |

| Rat | Cerebellum nNOS inhibition | % inhibition | 200 mg/kg | 63 ± 4% inhibition | [9] |

| Mouse | LPS-induced plasma NOx | ED50 | 3.2 ± 0.7 mg/kg i.p. | Inhibition of NOx levels | [4][5] |

| Mouse | LPS-induced plasma NOx | ED50 | 3.8 ± 1.5 mg/kg oral | Inhibition of NOx levels | [4][5] |

Mechanism of Action: Competitive and Time-Dependent Inhibition

This compound is a slow, tight-binding, and reversible inhibitor of iNOS.[6] Its mechanism of action is competitive with the substrate L-arginine, meaning it binds to the same active site on the enzyme.[5][9] This inhibition is also NADPH-dependent, a characteristic feature of nitric oxide synthase inhibitors.[1][2][3][4][9] The time-dependent nature of the inhibition indicates that the inhibitor forms a stable complex with the enzyme, leading to a prolonged duration of action.[4][5][9]

Figure 1: Competitive inhibition of iNOS by this compound.

The inhibition of iNOS by this compound has significant downstream effects, primarily the reduction of nitric oxide production. This leads to a decrease in the formation of peroxynitrite, a highly reactive and damaging molecule formed from the reaction of NO with superoxide radicals.[6] Consequently, this reduces nitrotyrosine and poly (ADP-ribose) polymerase (PARP) activation, key markers of nitrosative stress and cellular damage.[6][7][10]

Experimental Protocols

The determination of this compound's selectivity and potency has been achieved through a variety of robust experimental protocols, both in vitro and in vivo.

In Vitro Enzyme Kinetics

A fundamental method for assessing inhibitor potency is through enzyme kinetic studies using purified NOS isoforms.

Key Methodologies:

-

Enzyme Source: Purified recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in systems like E. coli or baculovirus-infected insect cells.[5]

-

Assay: The oxyhemoglobin assay is commonly employed. This assay measures the rate of conversion of oxyhemoglobin to methemoglobin by nitric oxide, which can be monitored spectrophotometrically.[5]

-

Determination of Ki and Km: To determine the inhibition constant (Ki) and Michaelis constant (Km), initial reaction rates are measured over a range of substrate (L-arginine) and inhibitor (this compound) concentrations.[5] The data are then fitted to appropriate enzyme kinetic models.

Figure 2: Workflow for in vitro determination of NOS inhibition.

Cellular and Tissue-Based Assays

To assess the activity of this compound in a more physiological context, cellular and ex vivo tissue-based assays are utilized.

-

Cell-Based Assays: The murine macrophage cell line J774 is often used. These cells can be stimulated with lipopolysaccharide (LPS) and interferon-gamma to induce iNOS expression. The inhibitory effect of this compound on intracellular iNOS activity is then measured, typically by quantifying nitrite accumulation in the cell culture medium using the Griess assay.[4][5]

-

Tissue-Based Assays: Isolated rat aortic rings are used to assess the effects on iNOS and eNOS. iNOS is induced by treating the rings with LPS. The contractile and relaxation responses of the aortic rings to various agents are then measured in the presence and absence of this compound. For nNOS activity, rat cortical slices are used, and the formation of cGMP is measured.[5]

In Vivo Models of Inflammation and Pain

The efficacy of this compound in a whole-organism setting is evaluated using various animal models of disease.

-

Carrageenan-Induced Pleurisy: This is a model of acute inflammation. Rats are injected with carrageenan into the pleural cavity, which induces an inflammatory response characterized by fluid accumulation, neutrophil infiltration, and iNOS expression. The effect of this compound is assessed by measuring these inflammatory parameters.[6][7]

-

Freund's Complete Adjuvant (FCA) Model: Injection of FCA into the paw of a rat induces a localized and persistent inflammatory response, mimicking aspects of chronic inflammatory pain. The analgesic and anti-inflammatory effects of this compound are evaluated in this model.[8]

-

Chronic Constriction Injury (CCI): This is a model of neuropathic pain where the sciatic nerve is loosely ligated. The ability of this compound to reverse the resulting pain hypersensitivity is assessed.[8]

-

LPS-Induced Endotoxemia: Systemic administration of LPS to rodents induces a massive inflammatory response and iNOS expression, leading to an increase in plasma nitrate/nitrite (NOx) levels. The in vivo potency of this compound is determined by its ability to reduce these elevated NOx levels.[4][5]

Conclusion

This compound is a well-characterized iNOS inhibitor with a high degree of selectivity over eNOS and nNOS. Its potent inhibitory activity has been demonstrated across a range of in vitro and in vivo models. The detailed understanding of its mechanism of action and the availability of robust experimental protocols make it a valuable tool for research into the role of iNOS in various pathologies and a promising candidate for therapeutic development in inflammatory conditions. The data presented in this guide underscore the significant potential of this compound for targeted therapy with a favorable safety profile, avoiding the adverse effects associated with non-selective NOS inhibition.

References

- 1. This compound | Mechanism | Concentration [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a novel and selective inhibitor of iNOS activity, in acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. immune-system-research.com [immune-system-research.com]

- 10. This compound, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

GW274150: A Potent and Selective iNOS Inhibitor for Inflammatory Conditions - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150 is a potent, selective, and orally active inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory disorders. This document provides a comprehensive overview of the preliminary research findings on this compound, including its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic profile. Detailed experimental protocols for key preclinical models and assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the compound's biological context and evaluation process.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed and play vital roles in vasodilation and neurotransmission respectively, the inducible isoform, iNOS, is primarily expressed in response to inflammatory stimuli.[1] Overproduction of NO by iNOS is a key contributor to the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and septic shock.

This compound, chemically described as [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, has emerged as a promising therapeutic candidate due to its high selectivity for iNOS over the constitutive isoforms.[2][3] This selectivity profile suggests a lower potential for side effects associated with the non-selective inhibition of eNOS and nNOS, such as hypertension and neuronal dysfunction. This whitepaper synthesizes the currently available preclinical data on this compound to serve as a technical guide for the scientific community.

Mechanism of Action

This compound is a time-dependent and arginine-competitive inhibitor of iNOS.[2] Its mechanism involves binding to the active site of the iNOS enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. The inhibition is also NADPH-dependent.[4] By selectively targeting iNOS, this compound effectively reduces the excessive production of NO in inflammatory environments, which in turn mitigates downstream pathological effects such as tissue damage, vasodilation, and the formation of cytotoxic reactive nitrogen species like peroxynitrite.[5]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference(s) |

| IC50 (human iNOS) | Human | 2.19 µM | [4][6] |

| Kd (human iNOS) | Human | <40 nM | [2] |

| IC50 (intracellular iNOS, J774 cells) | Murine | 0.2 ± 0.04 µM | [2][3] |

| ED50 (rat iNOS) | Rat | 1.15 µM | [4] |

Table 2: Selectivity of this compound for iNOS

| Comparison | Species | Selectivity Fold | Reference(s) |

| iNOS vs. eNOS | Human | >100-fold | [2][3] |

| iNOS vs. nNOS | Human | >80-fold | [2][3] |

| iNOS vs. eNOS | Rat | >260-fold | [2][3] |

| iNOS vs. nNOS | Rat | >219-fold | [2][3] |

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 | Reference(s) |

| LPS-induced plasma NOx | Mouse | Inhibition of NOx | 3.2 ± 0.7 mg/kg (i.p.) | [2][3] |

| LPS-induced plasma NOx | Mouse | Inhibition of NOx | 3.8 ± 1.5 mg/kg (oral) | [2][3] |

| Freund's Complete Adjuvant-induced hypersensitivity | Rat | Reversal of hypersensitivity | 1-30 mg/kg (oral) | [7] |

| Chronic Constriction Injury-induced hypersensitivity | Rat | Reversal of hypersensitivity | 3-30 mg/kg (oral) | [7] |

Table 4: Pharmacokinetic Profile of this compound

| Parameter | Species | Value | Reference(s) |

| Terminal Half-life | Rat, Mouse | ~6 hours | [2][3] |

| Oral Bioavailability | Rat, Mouse | >90% | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary research of this compound.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess the anti-inflammatory effects of this compound in an acute inflammatory setting.[5]

Materials:

-

Male Wistar rats (200-250 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Heparinized saline

Procedure:

-

Anesthetize rats with isoflurane.

-

Inject 0.1 mL of 1% carrageenan solution into the pleural cavity. A control group should receive an equal volume of sterile saline.

-

Administer this compound (e.g., 2.5, 5, and 10 mg/kg) or vehicle intraperitoneally 5 minutes before the carrageenan injection.[8]

-

Four hours post-carrageenan injection, euthanize the animals.

-

Carefully open the chest cavity and collect the pleural exudate by washing the cavity with 1 mL of heparinized saline.

-

Measure the volume of the collected exudate.

-

Centrifuge the exudate to pellet the cells. The supernatant can be used for cytokine analysis (e.g., TNF-α, IL-1β) by ELISA.

-

Resuspend the cell pellet and perform a total and differential leukocyte count.

-

Excise the lung tissue for histological analysis and immunohistochemistry.

Immunohistochemistry for Nitrotyrosine and Poly (ADP-Ribose) (PAR)

This protocol is used to detect markers of nitrosative stress and DNA damage in tissue sections.[5]

Materials:

-

Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Primary antibodies: Rabbit anti-nitrotyrosine and Rabbit anti-PAR

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate-chromogen solution

-

Hematoxylin counterstain

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 3% normal goat serum in PBS)

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in sodium citrate buffer.

-

Block endogenous peroxidase activity with 0.3% hydrogen peroxide in PBS for 15 minutes.

-

Wash sections with PBS.

-

Block non-specific binding with the blocking solution for 1 hour.

-

Incubate the sections with the primary antibody (anti-nitrotyrosine or anti-PAR) overnight at 4°C.

-

Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the ABC reagent for 30 minutes.

-

Develop the color with the DAB solution.

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

-

Examine the slides under a light microscope to assess the degree of staining.

iNOS Activity Assay

This assay measures the enzymatic activity of iNOS in tissue homogenates by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

-

Lung tissue samples

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Reaction buffer (containing L-valine, NADPH, FAD, FMN, BH4, and calmodulin)

-

[³H]L-arginine

-

Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail

Procedure:

-

Homogenize the lung tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Use the supernatant for the enzyme activity assay.

-

Incubate the supernatant with the reaction buffer and [³H]L-arginine for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the stop buffer.

-

Separate the unreacted [³H]L-arginine from the [³H]L-citrulline product by passing the reaction mixture through a column containing Dowex AG 50W-X8 resin. [³H]L-arginine binds to the resin, while [³H]L-citrulline does not.

-

Collect the eluate containing [³H]L-citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the iNOS activity based on the amount of [³H]L-citrulline formed per unit of time per milligram of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound in inhibiting the iNOS pathway.

Caption: A typical experimental workflow for evaluating this compound in a preclinical model.

Conclusion

The preliminary research findings strongly support the potential of this compound as a selective iNOS inhibitor for the treatment of various inflammatory conditions. Its high potency, selectivity, and favorable pharmacokinetic profile in preclinical models warrant further investigation. The detailed experimental protocols and conceptual diagrams provided in this whitepaper are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies to fully elucidate the therapeutic potential of this compound. While some clinical trials have explored its use in conditions like asthma, the full spectrum of its clinical utility remains an active area of research.[9]

References

- 1. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Further studies on carrageenan-induced pleurisy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Inhibition of Inducible Nitric Oxide Synthase by GW274150: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW274150, with the chemical name [2-[(1-iminoethyl) amino]ethyl]-L-homocysteine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS) over the other two isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). Its mechanism of action is characterized as arginine-competitive and NADPH-dependent, exhibiting time-dependent inhibition of iNOS. This technical guide provides a comprehensive overview of the selectivity of this compound, detailing the quantitative data, experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Selectivity Data

The inhibitory potency and selectivity of this compound against the three nitric oxide synthase (NOS) isoforms have been determined in various in vitro and in vivo models, using both human and rat enzymes. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Human NOS Isoforms by this compound [1]

| Parameter | iNOS | eNOS | nNOS | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |

| IC50 (µM) | 2.19 | >200 | 175 | >91-fold | ~80-fold |

| Kd (nM) | <40 | - | - | - | - |

Table 2: In Vitro Inhibition of Rat NOS Isoforms by this compound [1]

| Parameter | iNOS | eNOS | nNOS | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |

| ED50 (µM) | 1.15 | >300 | 252 | >260-fold | ~219-fold |

Table 3: Inhibition of Intracellular iNOS in J774 Macrophage Cells [1]

| Parameter | Value (µM) |

| IC50 | 0.2 |

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action in its inhibition of iNOS:

-

Arginine-Competitive: this compound competes with the natural substrate, L-arginine, for binding to the active site of the iNOS enzyme.[1]

-

NADPH-Dependent: The inhibitory activity of this compound is dependent on the presence of NADPH, a critical cofactor for NOS activity.[1]

-

Time-Dependent Inhibition: The inhibition of iNOS by this compound develops over time, indicating a slow-binding or multi-step inhibition process.[1]

The following diagram illustrates the inhibitory mechanism of this compound on the iNOS enzyme.

Caption: Mechanism of this compound Inhibition of iNOS.

Experimental Protocols

The determination of this compound's selectivity involved a series of in vitro, cell-based, and ex vivo experiments.

In Vitro Enzyme Inhibition Assay with Recombinant NOS Isoforms

This assay directly measures the inhibitory effect of this compound on purified, recombinant human iNOS, eNOS, and nNOS.

Protocol:

-

Enzyme Source: Recombinant human iNOS, eNOS, and nNOS expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Reaction Mixture: A typical reaction mixture in a buffered solution (e.g., HEPES buffer, pH 7.4) contains:

-

Recombinant NOS enzyme

-

L-[³H]arginine (substrate)

-

NADPH (cofactor)

-

FAD (cofactor)

-

FMN (cofactor)

-

(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Calmodulin (for eNOS and nNOS activation)

-

Varying concentrations of this compound.

-

-

Incubation: The reaction mixtures are incubated for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Termination: The reaction is stopped by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺, which is required for eNOS and nNOS activity).

-

Quantification of Activity: The conversion of L-[³H]arginine to L-[³H]citrulline is measured. This is typically achieved by separating the radiolabeled substrate and product using ion-exchange chromatography. The radioactivity of the L-[³H]citrulline is then quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Caption: Workflow for In Vitro NOS Inhibition Assay.

Cell-Based iNOS Inhibition Assay in J774 Macrophages

This assay assesses the ability of this compound to inhibit iNOS activity within a cellular context.

Protocol:

-

Cell Culture: J774 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

iNOS Induction: To induce the expression of iNOS, the cells are stimulated with a combination of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for a specified period (e.g., 18-24 hours).

-

Inhibitor Treatment: The stimulated cells are then treated with varying concentrations of this compound.

-

Measurement of Nitric Oxide Production: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant. This is typically done using the Griess assay.

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer.

-

Procedure: A sample of the cell culture supernatant is mixed with the Griess reagent. In the acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

-

Detection: The absorbance of the colored product is measured spectrophotometrically at a specific wavelength (typically around 540 nm).

-

Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

-

Data Analysis: The IC50 value for the inhibition of intracellular iNOS is calculated from the dose-response curve of nitrite production versus this compound concentration.

Caption: Workflow for Cell-Based iNOS Inhibition Assay.

Ex Vivo Tissue-Based NOS Inhibition Assays

These assays utilize isolated rat tissues to evaluate the selectivity of this compound in a more physiologically relevant setting.

-

eNOS Activity in Rat Aortic Rings:

-

Thoracic aortas are isolated from rats and cut into rings.

-

The aortic rings are mounted in organ baths containing a physiological salt solution.

-

eNOS is stimulated with an agonist such as acetylcholine.

-

The effect of this compound on the relaxation of the aortic rings (a measure of eNOS activity) is assessed.

-

-

nNOS Activity in Rat Cortical Slices:

-

Slices of the rat cerebral cortex are prepared.

-

nNOS is stimulated, for example, with N-methyl-D-aspartate (NMDA).

-

The production of cGMP, a downstream signaling molecule of NO, is measured as an indicator of nNOS activity.

-

The inhibitory effect of this compound on cGMP production is determined.

-

iNOS Signaling Pathway

The expression of iNOS is tightly regulated and is typically induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). The signaling pathways leading to iNOS expression are complex and involve multiple transcription factors.

References

GW274150 in Models of Inflammation and Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GW274150, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). It details the compound's mechanism of action, pharmacokinetic profile, and its application and efficacy in various preclinical models of inflammation and pain. The information is compiled to serve as a comprehensive resource for researchers in the fields of pharmacology, immunology, and neuroscience.

Core Mechanism of Action